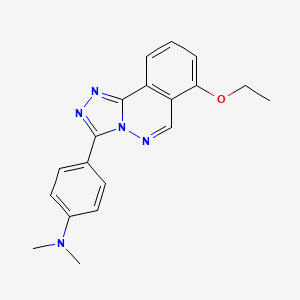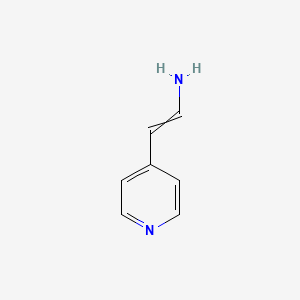
Di(12-hydroxyoleoyl) glycolyl titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(12-hydroxyoleoyl) glycolyl titanate is a titanate coupling agent known for its ability to enhance the properties of composite materials. These compounds are often used to improve the adhesion between inorganic fillers and organic polymers, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(12-hydroxyoleoyl) glycolyl titanate can be synthesized through a hydrothermal method. This involves reacting titanium tetraisopropoxide with 12-hydroxyoleic acid and glycolic acid under controlled conditions. The reaction typically takes place at elevated temperatures (110°C to 180°C) and pressures, resulting in the formation of the titanate compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis. This method is favored due to its simplicity, cost-effectiveness, and environmentally friendly nature. The process can be optimized to produce high yields of the compound with desirable properties .
Chemical Reactions Analysis
Types of Reactions
Di(12-hydroxyoleoyl) glycolyl titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the titanate structure, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different titanate oxides, while substitution reactions can produce a variety of modified titanate compounds .
Scientific Research Applications
Di(12-hydroxyoleoyl) glycolyl titanate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of di(12-hydroxyoleoyl) glycolyl titanate involves its ability to form strong chemical bonds with both inorganic fillers and organic polymers. This dual functionality allows it to act as a molecular bridge, enhancing the adhesion and compatibility between different materials. The compound’s molecular targets include hydroxyl groups on the filler surface and functional groups on the polymer chains .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl triisostearoyl titanate
- Isopropyl triacryl titanate
- Isopropyl di(dodecyl benzenesulfonyl) titanate
- Isopropyl tri(dioctylphosphato) titanate
Uniqueness
Di(12-hydroxyoleoyl) glycolyl titanate stands out due to its specific combination of 12-hydroxyoleic acid and glycolic acid, which imparts unique properties such as enhanced biocompatibility and improved mechanical strength. This makes it particularly valuable in applications requiring both strong adhesion and compatibility with biological systems .
Properties
CAS No. |
68443-47-0 |
|---|---|
Molecular Formula |
C38H72O9Ti |
Molecular Weight |
720.8 g/mol |
IUPAC Name |
2-hydroxyacetic acid;(Z)-12-hydroxyoctadec-9-enoic acid;titanium |
InChI |
InChI=1S/2C18H34O3.C2H4O3.Ti/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;3-1-2(4)5;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3H,1H2,(H,4,5);/b2*12-9-;; |
InChI Key |
UIWUZFAPNLNBHX-MEIQQRBCSA-N |
Isomeric SMILES |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)O.CCCCCCC(O)C/C=C\CCCCCCCC(=O)O.C(O)C(=O)O.[Ti] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(C(=O)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


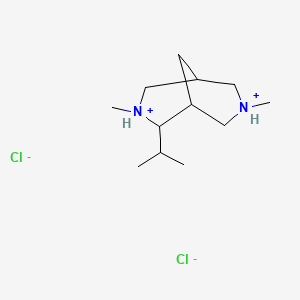
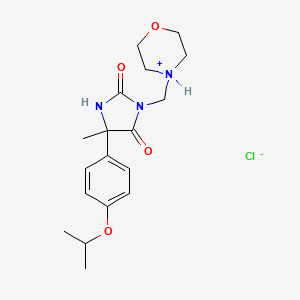
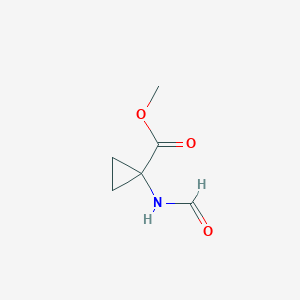
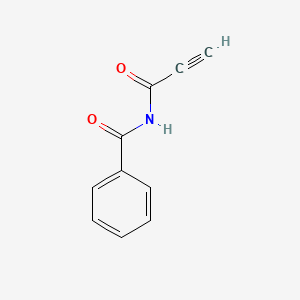
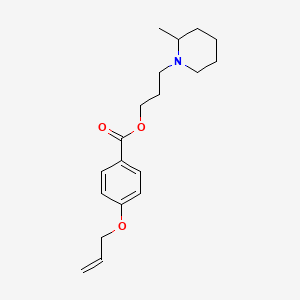
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
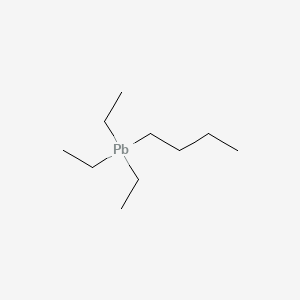


![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)

